2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-phenylpiperazine, which is achieved through the reaction of phenylhydrazine with ethylene diamine under controlled conditions.
Sulfonamide Formation: The next step involves the reaction of the piperazine derivative with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
Final Coupling: The final step is the coupling of the sulfonamide with an appropriate acylating agent to introduce the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidinooxy (TEMPO): A stable radical used in oxidation reactions.
4-Oxo-2,2,6,6-tetramethylpiperidinooxy (TEMPONE): Used in spin trapping and as a polarizing agent in NMR spectroscopy.
Uniqueness
2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications across different fields, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-16-14-17(2)19(4)22(18(16)3)29(27,28)23-15-21(26)25-12-10-24(11-13-25)20-8-6-5-7-9-20/h5-9,14,23H,10-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEXUFCMNQCEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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